Fepradinol

Overview

Description

Mechanism of Action

Target of Action

Fepradinol is an analgesic, antipyretic, and anti-inflammatory agent .

Mode of Action

This compound’s anti-inflammatory action works differently from typical non-steroidal anti-inflammatory drugs (NSAIDs). Instead, it may stabilize lysosomal membranes, prevent white blood cells from entering inflamed areas, and reduce free radical formation . These actions could contribute to this compound’s ability to reduce inflammation .

Biochemical Pathways

Its potential to reduce vascular permeability and inhibit the inflammatory actions induced by chemical mediators such as histamine, serotonin, and bradykinin suggests that it may influence these pathways .

Pharmacokinetics

Therefore, the impact of these properties on this compound’s bioavailability is currently unknown .

Result of Action

This compound has been shown to inhibit the inflammatory actions induced by various chemical mediators in experimental models of acute inflammation in rats . It was the only compound that inhibited the inflammatory actions induced by histamine, serotonin, and bradykinin, suggesting a broad spectrum of anti-inflammatory activity . Furthermore, this compound was more potent than indomethacin and similar to piroxicam in reducing exudate volume and preventing cell migration in carrageenin-induced pleurisy .

Action Environment

The effectiveness of this compound in various experimental models suggests that it may be robust to different physiological conditions .

Biochemical Analysis

Biochemical Properties

Fepradinol’s exact biochemical properties and interactions are not fully annotated yet . It has been observed to interact with certain chemical mediators such as histamine, serotonin, and bradykinin in rat models .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. In rat models, this compound was found to inhibit the inflammatory actions induced by certain chemical mediators . It was also found to reduce the exudate volume and prevent cell migration in carrageenin-induced pleurisy .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in rat models, this compound at a dosage of 25 mg/kg was found to inhibit the inflammatory actions induced by certain chemical mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

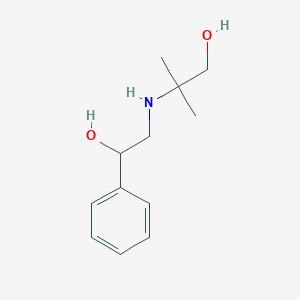

The synthesis of Fepradinol typically involves the reaction of 2-hydroxy-2-phenylethylamine with 2-methylpropan-1-ol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the final product. Techniques such as crystallization and chromatography are employed to ensure the purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Fepradinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Substitution reactions often involve reagents like and .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes , while reduction may produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Fepradinol is unique compared to other compounds in its class due to its selective action on β1 receptors without significantly affecting β2 receptors . This selectivity minimizes the risk of respiratory side effects, making it advantageous over non-selective beta-blockers.

Similar Compounds

Propranolol: A non-selective beta-blocker used for treating hypertension and arrhythmias.

Metoprolol: A selective beta-blocker similar to this compound but with different pharmacokinetic properties.

Piroxicam: A non-steroidal anti-inflammatory drug with different mechanisms of action compared to this compound.

Properties

IUPAC Name |

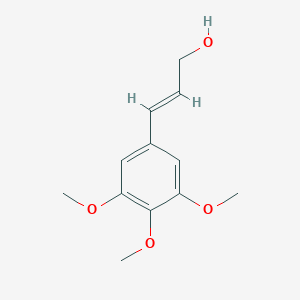

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B120159.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)